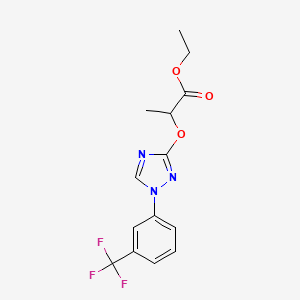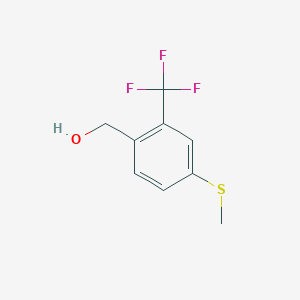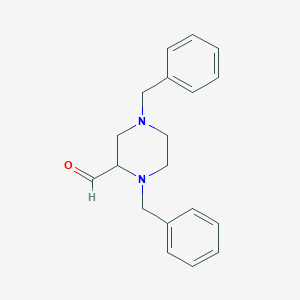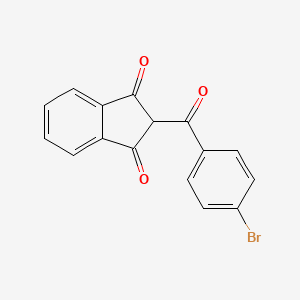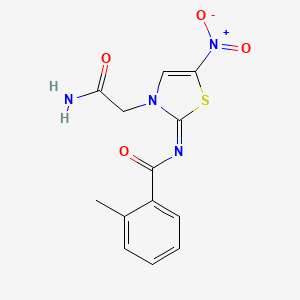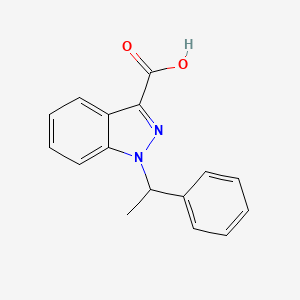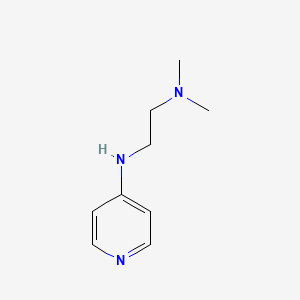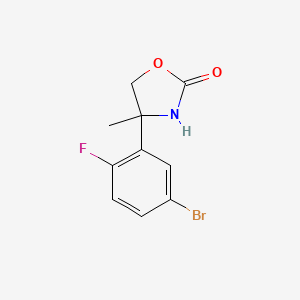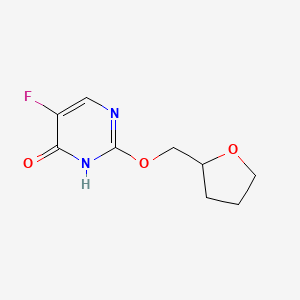
5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one: is a chemical compound belonging to the class of pyrimidinones. This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 2nd position, and an oxolan-2-ylmethoxy group attached to the pyrimidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-fluoro-2-methoxypyrimidin-4(3H)-one with oxirane (ethylene oxide) in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Substituted pyrimidinones.
Oxidation: Oxo derivatives.
Reduction: Hydro derivatives.
Hydrolysis: Alcohols and pyrimidinones.
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The fluorine atom at the 5th position enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Fluoro-2-methoxypyrimidin-4(3H)-one
- 2-Methoxy-5-fluorouracil
- 5-Fluoro-2-methoxy-4-pyrimidinol
Comparison: Compared to similar compounds, 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one is unique due to the presence of the oxolan-2-ylmethoxy group. This group enhances its solubility and chemical stability, making it more suitable for certain applications. Additionally, the combination of fluorine and methoxy groups provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial contexts .
Properties
CAS No. |
63650-59-9 |
|---|---|
Molecular Formula |
C9H11FN2O3 |
Molecular Weight |
214.19 g/mol |
IUPAC Name |
5-fluoro-2-(oxolan-2-ylmethoxy)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11FN2O3/c10-7-4-11-9(12-8(7)13)15-5-6-2-1-3-14-6/h4,6H,1-3,5H2,(H,11,12,13) |
InChI Key |
RRKFKZLUWLODTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C(=O)N2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
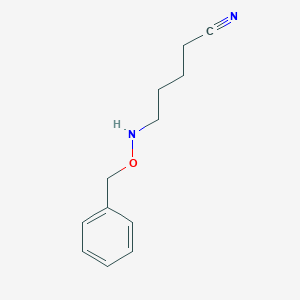
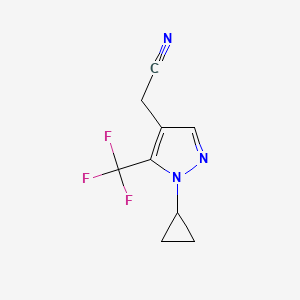
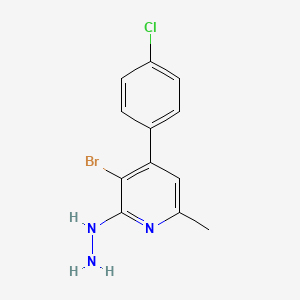
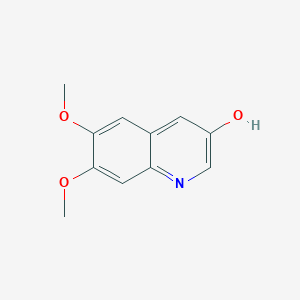
![6-Carbamoylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8694623.png)
![1,4-Dioxaspiro[4.4]nonane-7-ethanol](/img/structure/B8694625.png)
